

Carbazomycin C: A Technical Overview of its Properties and Bioactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbazomycin C

Cat. No.: B026056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Carbazomycin C**, a carbazole alkaloid with notable biological activities. This document details its physicochemical properties, outlines key experimental protocols for its isolation and the assessment of its bioactivity, and visualizes its interaction with a key signaling pathway.

Core Physicochemical Data

Carbazomycin C, a metabolite isolated from *Streptomyces* species, possesses a distinct chemical structure that underlies its biological functions. The key quantitative data for this compound are summarized below.

| Property | Value | Reference |
|--------------------|-------------------------------------------------|-----------|
| Molecular Formula | C ₁₆ H ₁₇ NO ₃ | [1][2][3] |
| Molecular Weight | 271.3 g/mol | [1][2][3] |
| Exact Mass | 271.1208 u | [2] |
| Elemental Analysis | C: 70.83%, H: 6.32%, N: 5.16%, O: 17.69% | [2] |
| CAS Number | 108073-62-7 | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the isolation of **Carbazomycin C** from its microbial source and for the evaluation of its inhibitory activity against 5-lipoxygenase, a key enzyme in inflammatory pathways.

Isolation and Purification of Carbazomycin C from *Streptomyces* sp.

The following protocol is a representative method for the isolation of **Carbazomycin C** from a culture of a producing *Streptomyces* strain. This method is based on the procedures used for the isolation of related carbazoles from actinomycetes.

1. Cultivation of *Streptomyces* sp.:

- Prepare a suitable culture medium such as ISP2 agar, which consists of yeast extract (0.4%), malt extract (1%), glucose (0.4%), and agar (1%), with the pH adjusted to 6.8.
- Inoculate the agar plates with a spore suspension or mycelial fragments of the *Streptomyces* strain.
- Incubate the plates at room temperature (approximately 25-30°C) for a period of 2 to 3 weeks, or until sufficient growth and production of secondary metabolites are achieved.

2. Extraction of Crude Metabolites:

- After the incubation period, cut the agar containing the mycelium into small pieces.
- Submerge the agar pieces in a suitable organic solvent, such as ethyl acetate, for extraction.
- Perform the extraction process for a sufficient duration, typically several hours to overnight, with agitation to ensure thorough extraction of the metabolites.
- Collect the organic solvent layer, which now contains the crude extract.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the dried crude extract.

3. Chromatographic Purification:

- Dissolve the crude extract in a minimal amount of a suitable solvent.
- Subject the dissolved extract to column chromatography. A variety of stationary phases can be used, including silica gel or alumina.
- Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity, to separate the different components of the extract.
- Collect fractions and monitor the separation using thin-layer chromatography (TLC).
- Combine the fractions containing the compound of interest, as identified by its R_f value and visualization under UV light.
- Further purify the combined fractions using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure **Carbazomycin C**.

4. Structure Elucidation:

- Confirm the identity and purity of the isolated **Carbazomycin C** using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C NMR).

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol details a common in vitro assay to determine the inhibitory effect of **Carbazomycin C** on the activity of 5-lipoxygenase.

1. Reagents and Preparation:

- 5-Lipoxygenase (5-LOX) enzyme solution: Prepare a stock solution of 5-LOX from a commercial source (e.g., soybean lipoxygenase) in a suitable buffer, such as a borate buffer (0.2 M, pH 9.0) or a phosphate buffer (0.1 M, pH 8.0).
- Substrate solution: Prepare a solution of linoleic acid (the substrate for 5-LOX) in the same buffer.

- Test compound (**Carbazomycin C**) solution: Dissolve **Carbazomycin C** in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute this stock solution to various test concentrations.
- Control inhibitor: A known 5-LOX inhibitor, such as quercetin or nordihydroguaiaretic acid (NDGA), can be used as a positive control.

2. Assay Procedure:

- In a suitable reaction vessel (e.g., a cuvette or a microplate well), add the buffer, the 5-LOX enzyme solution, and the test compound solution (or the control inhibitor/solvent for control reactions).
- Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the linoleic acid substrate solution.
- Monitor the formation of the product, hydroperoxylinoleic acid, by measuring the increase in absorbance at 234 nm over a specific time period (e.g., 3-6 minutes) using a spectrophotometer.

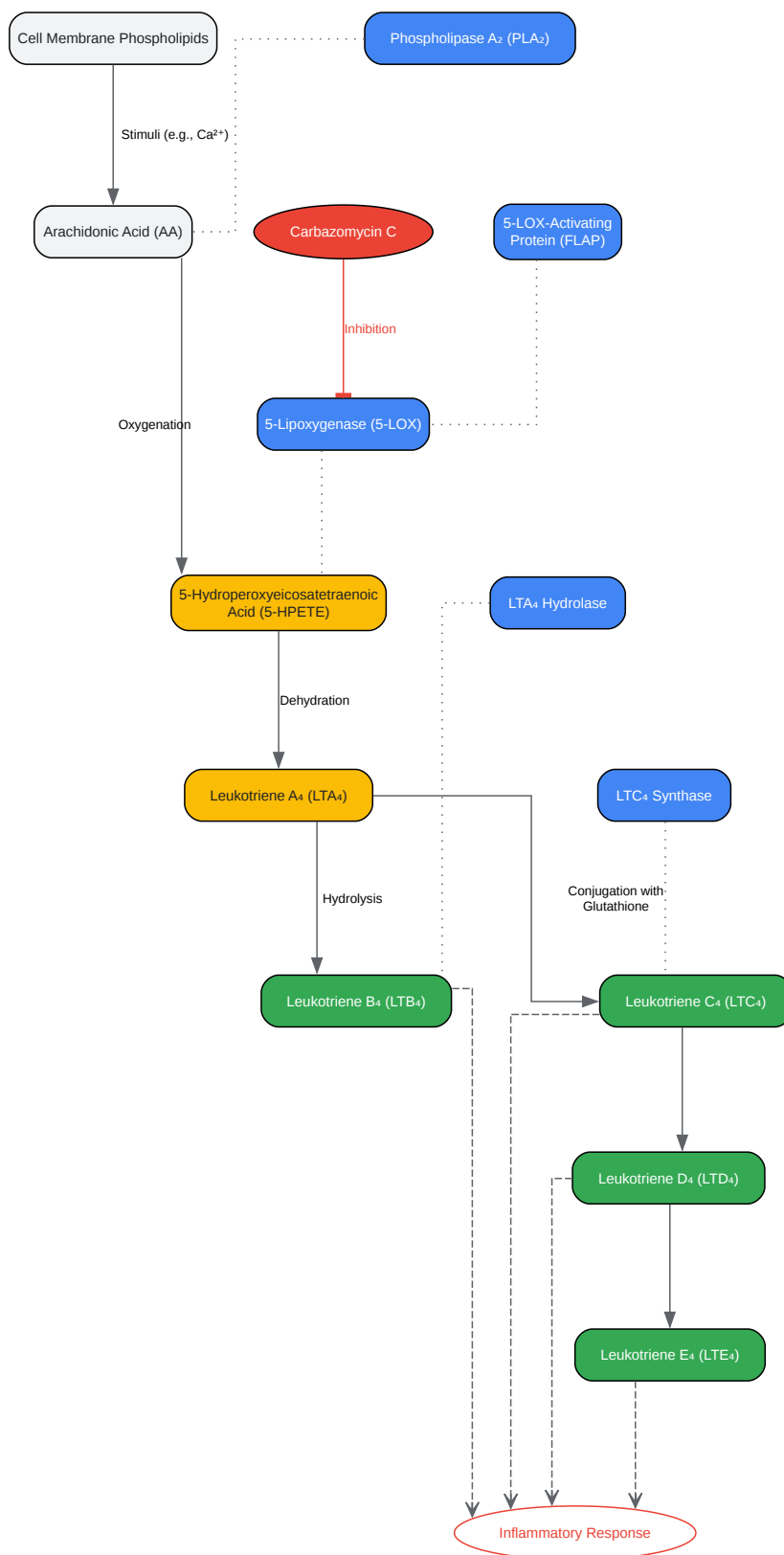
3. Data Analysis:

- Calculate the rate of the enzymatic reaction for the control and for each concentration of **Carbazomycin C**.
- Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = $[(\text{Activity_control} - \text{Activity_sample}) / \text{Activity_control}] \times 100$
- Plot the percentage of inhibition against the concentration of **Carbazomycin C** to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Interaction

Carbazomycin C has been identified as an inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory

mediators. The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by **Carbazomycin C**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The biology of 5-lipoxygenase: function, structure, and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carbazomycin C: A Technical Overview of its Properties and Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026056#carbazomycin-c-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com